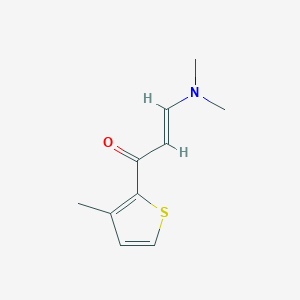3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one
CAS No.: 138716-27-5
Cat. No.: VC5024799
Molecular Formula: C10H13NOS
Molecular Weight: 195.28
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 138716-27-5 |
|---|---|
| Molecular Formula | C10H13NOS |
| Molecular Weight | 195.28 |
| IUPAC Name | (E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C10H13NOS/c1-8-5-7-13-10(8)9(12)4-6-11(2)3/h4-7H,1-3H3/b6-4+ |
| Standard InChI Key | KFPADGKZEMJAKN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)C(=O)C=CN(C)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one reflects its core structure: a thiophene ring with a methyl substituent at the 3-position and a propenone chain bearing a dimethylamino group at the β-carbon. The trans configuration of the enaminone double bond () is critical for its electronic properties and biological interactions .
Key structural identifiers include:
-
SMILES: CC1=C(SC=C1)C(=O)C=CN(C)C
-
InChIKey: KFPADGKZEMJAKN-UHFFFAOYSA-N
-
PubChem CID: 1472774
X-ray crystallography of analogous enaminones, such as (E)-3-dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one, reveals planar geometries for the propenone unit, with dihedral angles of ~8.88° between the enaminone and heterocyclic rings . This planarity facilitates π-π stacking and hydrogen-bonding interactions, which are pivotal in molecular recognition processes .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via condensation reactions between 3-methylthiophene-2-carbaldehyde and dimethylamine derivatives. A representative method involves:
-
Knoevenagel Condensation: Reacting 3-methylthiophene-2-carbaldehyde with a dimethylaminoacetophenone derivative under inert atmosphere at elevated temperatures (~120°C) .
-
Work-Up: Purification via column chromatography or recrystallization yields the enaminone in >95% purity.
Comparative synthetic conditions for related enaminones are summarized below:
| Compound | Reaction Temperature (°C) | Atmosphere | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(Dimethylamino)-1-(3-methoxyphenyl)propenone | 120 | Inert | 99 | |
| 2-((3-Methylthiophen-2-yl)methylene)malononitrile | Room temperature | Ambient | 85 |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1650 cm (C=O stretch) and ~1580 cm (C=C stretch) confirm the enaminone structure.
-
NMR: NMR signals at δ 2.98 (s, 6H, N(CH)), δ 6.85–7.20 (m, thiophene-H), and δ 7.90 (d, J = 12 Hz, CH=CO) align with expected substituents .
Physicochemical Properties
While solubility data for 3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one remains unreported, analogues like 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) . The hydrochloride salt form enhances aqueous solubility, a strategy often employed in drug development .
Key Properties:
-
Molecular Weight: 195.28 g/mol
-
LogP: Estimated at 1.8 (indicating moderate lipophilicity)
-
Hydrogen Bond Acceptors/Donors: 2/0
Structural and Crystallographic Analysis
Crystallographic studies of related enaminones reveal:
-
Planar Conformations: The propenone unit adopts a near-planar geometry, optimizing conjugation between the carbonyl and enamine groups .
-
Intermolecular Interactions: C–H⋯O and C–H⋯π interactions stabilize crystal packing, as observed in 2-((3-methylthiophen-2-yl)methylene)malononitrile (space group , , ) .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for designing kinase inhibitors. Substituent modifications at the thiophene 3-position or propenone β-carbon modulate target selectivity and potency.
Drug Delivery Systems
Encapsulation in polymeric nanoparticles (e.g., PLGA) improves bioavailability and reduces off-target effects, as demonstrated in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume